Pyrimido[1,2-a]purin-10(1H)-one
Overview
Description
Pyrimido[1,2-a]purin-10(1H)-one is a compound that has been identified as a DNA adduct formed by the reaction of certain aldehydes, such as acrolein and malondialdehyde, with deoxyguanosine residues in DNA. This adduct has been detected in genomic DNA of healthy humans and is considered a potential biomarker for oxidative stress and lipid peroxidation . The compound is of interest due to its potential biological implications and its role in the genome as a reactive electrophile .
Synthesis Analysis
The synthesis of pyrimido[1,2-a]purin-10(1H)-one derivatives has been achieved through various methods. One approach involves the reaction of acrolein with 2'-deoxyguanosine, followed by a series of oxidation and reduction steps to yield the title compound . Another method includes the thermal decomposition of diastereomers containing oxadiazabicyclononene residues linked to guanosine, which results in the formation of the pyrimido[1,2-a]purin-10(1H)-one nucleoside . These methods demonstrate the compound's formation under both physiological and experimental conditions.
Molecular Structure Analysis
The molecular structure of pyrimido[1,2-a]purin-10(1H)-one is characterized by the fusion of a pyrimidine ring to a purine moiety, resulting in a bicyclic system. This structure is highly reactive due to the presence of electrophilic sites that can interact with nucleophiles at physiological pH . The compound's reactivity is a key aspect of its potential biological effects, as it can form cross-linked adducts with cellular nucleophiles.
Chemical Reactions Analysis
Pyrimido[1,2-a]purin-10(1H)-one is known to react with various nucleophiles, including hydroxylamines, to form oximes at neutral pH. This reaction occurs at a significantly faster rate than the hydrolysis of the compound, indicating that it is directly reactive without the need for prior hydrolysis . Additionally, the compound has been shown to undergo acid-catalyzed cleavage from DNA, which is a critical step for its quantification and study in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimido[1,2-a]purin-10(1H)-one are closely related to its reactivity and stability. The compound has been synthesized and characterized by spectroscopic means, and its stability under various conditions has been studied . The rate constants for its formation and cleavage from DNA have been determined, which are essential for understanding its behavior in biological systems and its potential as a biomarker .
Scientific Research Applications
Oxidative DNA Damage Assessment
Pyrimido[1,2-a]-purin-10(3H)-one (M1G) is recognized as a secondary DNA damage product resulting from primary reactive oxygen species (ROS) damage to membrane lipids or deoxyribose. It serves as a reliable marker for assessing oxidative DNA damage. The formation of M1G adducts in nuclear DNA varies across different organs, with the highest number of adducts reported in the heart tissue. Studies have demonstrated that the number of M1G adducts is significantly affected by the amount of ROS production but is not influenced by DNA isolation procedures. Hence, M1G is a useful biomarker for measuring oxidative DNA damage, particularly since its levels reflect ROS production rather than being artifacts of DNA isolation processes (Jeong et al., 2005).
Biomarker Development for Oxidative Stress
M1dG, an endogenous DNA adduct found in bacterial and mammalian cells, emerges as a potential biomarker for oxidative stress. However, its utility has been limited due to the lack of efficient methodologies for its preparation. Recent advancements in synthesis techniques have provided a highly efficient method to produce M1dG and its analogues, allowing for large-scale production and derivatization. This development paves the way for deeper investigation into the biosynthesis of M1dG and its involvement in bio-relevant processes, which is crucial for studying DNA damage and repair mechanisms (Deng et al., 2022).
Antioxidant Agent Synthesis
Pyrimido[4,5-d]pyrimidine derivatives, structurally similar to uracil, pteridine, and purines, have been synthesized and evaluated for their antioxidant activity. The use of an iodine catalyst has proven effective in facilitating these reactions, leading to the successful synthesis of various pyrimido[4,5-d]pyrimidine derivatives. Among these, certain compounds have demonstrated significant antioxidant properties, showcasing the potential of these compounds in therapeutic applications or as bioactive substances (Cahyana et al., 2020).
Investigation of DNA Adduct Properties
Pyrimido[1,2-alpha]purin-10(3H)-one, a product of deoxyguanosine reaction with malondialdehyde or base propenals, has been detected at high levels in the genomic DNA of healthy humans. It undergoes hydrolytic ring-opening under specific conditions, and studies on this process have provided insights into the mechanistic aspects of the reaction. These investigations contribute to a deeper understanding of the chemical nature of DNA adducts and their potential roles in genomic integrity and disease processes (Riggins et al., 2004).
properties
IUPAC Name |
1H-pyrimido[1,2-a]purin-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREGNVKUSNORFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145820 | |
Record name | Pyrimido(1,2-a)purin-10(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimido[1,2-a]purin-10(1H)-one | |
CAS RN |
103408-45-3 | |
Record name | Pyrimido[1,2-a]purin-10(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103408-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimido(1,2-a)purin-10(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103408453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimido(1,2-a)purin-10(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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